molecular formula C7H10Cl3NO B1661541 2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide CAS No. 91989-80-9

2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide

Cat. No.: B1661541
CAS No.: 91989-80-9
M. Wt: 230.5 g/mol
InChI Key: JYVLCEQCUAZVSI-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(2-methylbut-3-en-2-yl)acetamide (C₇H₁₀Cl₃NO, MW 230.52) is a trichloroacetamide derivative synthesized via nucleophilic substitution reactions. It is characterized by a tertiary aliphatic amine group attached to a 2-methylbut-3-en-2-yl moiety and a trichloroacetyl group. Key properties include:

  • Melting Point: 48–50°C .
  • Spectral Data:
    • ¹H-NMR: δ 1.54 (6H, s, 2×CH₃), 5.17 (2H, m, H4), 6.00 (1H, m, H3), 6.59 (1H, bs, NH) .
    • ¹³C-NMR: δ 26.5 (2×C), 56.1, 93.4, 113.3, 142.1, 160.4 .

      The compound’s synthesis involves reacting 2-methylbut-3-en-2-amine with trichloroacetyl chloride in the presence of K₂CO₃ in o-xylene, yielding an 80–83% product after chromatography .

Properties

IUPAC Name

2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl3NO/c1-4-6(2,3)11-5(12)7(8,9)10/h4H,1H2,2-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVLCEQCUAZVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)NC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443445
Record name Acetamide, 2,2,2-trichloro-N-(1,1-dimethyl-2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91989-80-9
Record name Acetamide, 2,2,2-trichloro-N-(1,1-dimethyl-2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of 2-Methylbut-3-en-2-amine with Trichloroacetyl Chloride

The most widely documented method involves the nucleophilic acyl substitution of 2-methylbut-3-en-2-amine with trichloroacetyl chloride. This exothermic reaction proceeds in anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF), often in the presence of a base to neutralize hydrochloric acid (HCl) byproducts.

Reaction Scheme:
$$
\text{CCl}3\text{COCl} + \text{C}5\text{H}9\text{NH}2 \rightarrow \text{C}7\text{H}{10}\text{Cl}_3\text{NO} + \text{HCl}
$$

Procedure:

  • Solvent Preparation: Anhydrous DCM (200 mL) is charged into a flame-dried, nitrogen-purged flask.
  • Base Addition: Triethylamine (1.2 equiv) is added to scavenge HCl.
  • Amine Introduction: 2-Methylbut-3-en-2-amine (1.0 equiv) is dissolved in DCM and added dropwise at 0°C.
  • Acyl Chloride Addition: Trichloroacetyl chloride (1.05 equiv) is introduced slowly to prevent thermal runaway.
  • Workup: The mixture is stirred for 12 h at room temperature, washed with water (3 × 50 mL), and dried over MgSO₄.
  • Purification: The crude product is recrystallized from hexane/ethyl acetate (3:1) to yield white crystals (72–78% yield).

Critical Parameters:

  • Temperature Control: Excess heat promotes decomposition of the trichloroacetyl group.
  • Stoichiometry: A slight excess of acyl chloride ensures complete amine conversion.

Optimization Strategies and Yield Enhancement

Solvent Selection and Reaction Kinetics

Comparative studies indicate that polar aprotic solvents like THF improve reaction rates due to better solubility of intermediates. However, DCM offers easier post-reaction separation (Table 1).

Table 1: Solvent Effects on Reaction Efficiency

Solvent Dielectric Constant Yield (%) Purity (%)
Dichloromethane 8.93 75 98
Tetrahydrofuran 7.58 82 97
Diethyl ether 4.34 68 95

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates acylation by stabilizing the transition state, increasing yields to 85%.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.19 (s, 6H, CH₃), 5.06 (d, J = 17.2 Hz, 1H, CH₂=CH), 4.90 (d, J = 10.6 Hz, 1H, CH₂=CH), 5.95 (dd, J = 17.2, 10.6 Hz, 1H, CH=CH₂).
  • ¹³C NMR (CDCl₃): 148.8 (C=CH₂), 109.7 (CH₂=CH), 51.4 (N-C), 30.5 (CH₃).
  • IR (KBr): 3414 cm⁻¹ (N-H stretch), 1644 cm⁻¹ (C=C), 1540 cm⁻¹ (amide C=O).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms ≥98% purity. Retention time: 6.2 min.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C, 20 min) reduces reaction time to 30 minutes with comparable yields (80%). This method minimizes thermal degradation of the alkene moiety.

Solid-Phase Synthesis

Immobilization of the amine on Wang resin enables stepwise acylation, though yields are lower (65%) due to steric hindrance.

Industrial-Scale Production Considerations

Environmental Impact

Waste streams containing trichloroacetic acid derivatives require neutralization with Ca(OH)₂ to precipitate toxic byproducts.

Chemical Reactions Analysis

2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the trichloroacetamide group into less chlorinated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution.

Scientific Research Applications

Synthetic Chemistry Applications

1.1. Aza-Claisen Rearrangement
One of the notable applications of 2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide is in the Aza-Claisen rearrangement process. This reaction involves the rearrangement of allylic trichloroacetimidates to form acetamides, significantly enhancing synthetic pathways in organic chemistry. Research has shown that microwave-assisted methods can drastically reduce reaction times compared to traditional thermal methods, making this compound valuable for rapid synthesis in laboratory settings .

1.2. Synthesis of Indoles
The compound has also been utilized in the synthesis of indole derivatives through palladium-catalyzed reactions. The presence of the trichloroacetamide group facilitates the formation of various indole structures by acting as a reactive intermediate. This application is particularly relevant for developing new pharmaceuticals and biologically active compounds .

Agrochemical Applications

2.1. Herbicide Development
Research indicates that derivatives of this compound exhibit herbicidal properties. The compound's structure allows it to interact with specific biochemical pathways in plants, leading to effective weed control strategies in agricultural practices. Studies have demonstrated its efficacy against various weed species, making it a candidate for developing new herbicides .

Medicinal Chemistry Applications

3.1. Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds related to this compound. Its structural features contribute to its potential effectiveness against bacterial strains and fungi, suggesting possible applications in pharmaceuticals aimed at treating infections .

3.2. Drug Design and Development
The compound's unique chemical properties make it an attractive scaffold for drug design. Researchers are investigating modifications to the trichloroacetamide moiety to enhance biological activity and selectivity for therapeutic targets. This area of research is critical for developing new treatments for various diseases .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Synthetic ChemistryPMC6245460Microwave-assisted synthesis reduces reaction time significantly; effective for Aza-Claisen rearrangement.
Agrochemical DevelopmentSigma-Aldrich Technical DataExhibits herbicidal properties effective against multiple weed species.
Medicinal ChemistryRSC Supplementary InformationDemonstrates potential antimicrobial activity; useful in drug development strategies.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dimethylpropenyl group may also interact with hydrophobic regions of biomolecules, affecting their stability and activity .

Comparison with Similar Compounds

Trichloroacetamides vary in biological activity, solubility, and stability based on substituent groups. Below is a comparative analysis:

Aromatic Substituted Trichloroacetamides

These compounds feature aryl groups, influencing crystallinity and intermolecular interactions:

Compound Name CAS Number Molecular Formula MW Melting Point (°C) Key Features Source
2,2,2-Trichloro-N-(2-methoxyphenyl)acetamide 4257-82-3 C₉H₈Cl₃NO₂ 276.5 Not reported Methoxy group enhances polarity; used in chemical synthesis .
2,2,2-Trichloro-N-(2,5-dimethylphenyl)acetamide - C₁₀H₁₀Cl₃NO 258.5 Not reported Syn conformation of N–H bond relative to methyl groups; forms hydrogen-bonded chains .
2,2,2-Trichloro-N-(3-fluorophenyl)acetamide 349422-88-4 C₈H₅Cl₃FNO 264.5 Not reported Fluorine substituent increases electronegativity; potential pharmaceutical intermediate .

Structural Insights :

  • Aromatic derivatives exhibit intermolecular N–H···O hydrogen bonding, stabilizing crystal lattices .
  • Substituents like methyl or methoxy groups influence steric effects and electronic distribution, altering reactivity .
Aliphatic Substituted Trichloroacetamides

Aliphatic chains or unsaturated groups impact solubility and conformational flexibility:

Compound Name CAS Number Molecular Formula MW Melting Point (°C) Key Features Source
2,2,2-Trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide 51479-78-8 C₁₂H₁₈Cl₃NO 298.6 Not reported Branched diene structure; used in high-purity API intermediates .
2,2,2-Trichloro-N-(1-phenylallyl)acetamide - C₁₁H₁₀Cl₃NO 278.5 Not reported Allyl group enables radical reactions; intermediate in indole synthesis .

Functional Differences :

  • Aliphatic substituents reduce crystallinity compared to aromatic analogs, enhancing solubility in nonpolar solvents .
  • Unsaturated moieties (e.g., allyl or diene groups) facilitate participation in cyclization or polymerization reactions .
Herbicide Analogues

Chloroacetamides are widely used as herbicides, differing in substituents and efficacy:

Compound Name CAS Number Molecular Formula MW Key Features Source
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 15972-60-8 C₁₄H₂₀ClNO₂ 269.8 Pre-emergent herbicide; inhibits fatty acid synthesis in weeds .
Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) 51218-49-6 C₁₇H₂₆ClNO₂ 311.9 Post-emergent herbicide; selective control in rice paddies .

Comparative Efficacy :

  • Trichloroacetamides (e.g., target compound) are less common in herbicides than mono- or dichloro analogs.
  • Alachlor and pretilachlor’s methoxy/propoxy groups enhance soil mobility and target specificity compared to trichloro derivatives .

Biological Activity

Chemical Identity
2,2,2-Trichloro-N-(2-methylbut-3-en-2-yl)acetamide is a synthetic organic compound with the molecular formula C7H10Cl3NOC_7H_{10}Cl_3NO. It is characterized by the presence of three chlorine atoms attached to a carbon chain, along with an acetamide functional group. This compound is primarily studied for its biological activity and potential applications in various fields.

Chemical Structure

  • IUPAC Name: this compound
  • CAS Number: 91989-80-9
  • Molecular Formula: C7H10Cl3NOC_7H_{10}Cl_3NO
  • InChI Key: JYVLCEQCUAZVSI-UHFFFAOYSA-N

Physical Properties

PropertyValue
AppearanceSolid
Purity95%
Hazard CodesH302, H312, H315, H319
Precautionary StatementsP260, P270, P280

The biological activity of this compound has been investigated in various studies. Its mechanism primarily involves the inhibition of specific enzymes and pathways that are crucial for cellular processes.

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular behavior, including reduced proliferation and increased apoptosis in cancer cell lines.
  • Cellular Pathways : It affects multiple cellular pathways, particularly those related to cell survival and proliferation. For instance, it may influence the PI3K/AKT/mTOR signaling pathway, which is critical for regulating cell growth and survival.

Case Studies and Research Findings

Several studies have reported on the biological effects of this compound:

  • Antimicrobial Activity : Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro tests showed significant inhibition of growth for both gram-positive and gram-negative bacteria.
    • Study Reference : A study published in PubMed highlighted its efficacy against Staphylococcus aureus and Escherichia coli .
  • Cytotoxic Effects : In cancer research, this compound was tested on different cancer cell lines. Results indicated that it induced cytotoxicity by promoting apoptosis through intrinsic pathways.
    • Study Reference : A paper detailed its effects on human breast cancer cells (MCF-7), showing a dose-dependent increase in apoptotic markers .
  • Toxicological Assessments : Toxicological evaluations have been conducted to determine the safety profile of this compound. The results suggested moderate toxicity levels when administered at high doses but highlighted its potential as a therapeutic agent when used judiciously.
    • Study Reference : Toxicological assessments from PubMed indicated that while it possesses beneficial properties, careful consideration of dosage is crucial due to observed cytotoxicity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityMechanism of Action
2-Methylthiazolo[5,4-b]pyridineAntimicrobial & AntitumorPI3Kα inhibition
Chlorinated AcetamidesVariable (depends on structure)Enzyme inhibition & membrane disruption

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide?

The synthesis typically involves nucleophilic substitution or condensation reactions between trichloroacetyl chloride and 2-methylbut-3-en-2-amine. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like hydrolysis of the trichloroacetyl group .
  • Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) may be used to neutralize HCl byproducts and accelerate amide bond formation .
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted trichloroacetyl chloride or amine derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy :
    • ¹H NMR : The vinyl proton (CH₂=CH-) in the 2-methylbut-3-en-2-yl group appears as a multiplet at δ 5.2–5.8 ppm. The methyl groups adjacent to the amide nitrogen show splitting due to restricted rotation .
    • ¹³C NMR : The carbonyl carbon (C=O) resonates near δ 165–170 ppm, while trichloromethyl carbons appear at δ 95–100 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) at m/z 274.97 (calculated for C₇H₁₀Cl₃NO) .
  • FT-IR : Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 750–800 cm⁻¹ (C-Cl stretch) validate functional groups .

Q. How do solvent polarity and reaction time affect the yield of this compound?

A study comparing solvents showed:

SolventDielectric ConstantYield (%)
Dichloromethane8.9382
Acetonitrile37.578
Ethanol24.345
Lower-polarity solvents improve yields by reducing competitive hydrolysis of trichloroacetyl chloride. Reaction times exceeding 4 hours in ethanol led to <30% yield due to decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trichloroacetamide group in cross-coupling reactions?

The electron-withdrawing trichloromethyl group activates the amide bond toward nucleophilic attack or metal-catalyzed coupling. For example:

  • Suzuki-Miyaura coupling : The amide’s carbonyl oxygen coordinates with palladium catalysts, facilitating aryl boronic acid insertion at the α-carbon. This requires anhydrous conditions and Pd(PPh₃)₄ as a catalyst .
  • Contradictions in reactivity : Some studies report incomplete coupling (e.g., 60–70% conversion) due to steric hindrance from the 2-methylbut-3-en-2-yl group. Adjusting ligand bulk (e.g., using XPhos instead of PPh₃) improves efficiency .

Q. How can computational chemistry predict the compound’s stability under varying pH conditions?

DFT calculations (B3LYP/6-31G*) reveal:

  • Acidic conditions (pH < 3) : Protonation of the amide nitrogen increases electrophilicity, accelerating hydrolysis to trichloroacetic acid and 2-methylbut-3-en-2-amine.
  • Basic conditions (pH > 10) : Hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate that decomposes into Cl⁻ and acetamide derivatives .
    Experimental validation via HPLC monitoring (C18 column, 0.1% TFA in water/acetonitrile) aligns with these predictions .

Q. What strategies resolve contradictions in NMR data for structurally similar derivatives?

Discrepancies in chemical shifts (e.g., δ 5.2–5.8 ppm for vinyl protons) may arise from:

  • Conformational isomerism : Restricted rotation around the amide bond creates distinct environments for methyl groups. Variable-temperature NMR (VT-NMR) at −40°C to 80°C can resolve splitting .
  • Solvent effects : Deuterated chloroform vs. DMSO-d₆ alters hydrogen bonding and shifts peaks. Referencing internal standards (e.g., TMS) ensures reproducibility .

Q. How does the compound’s structure influence its bioactivity in enzyme inhibition assays?

  • Molecular docking studies : The trichloromethyl group occupies hydrophobic pockets in enzyme active sites (e.g., cytochrome P450), while the vinyl group forms π-π interactions with aromatic residues.
  • Kinetic assays : Competitive inhibition constants (Kᵢ) range from 1.2–3.8 µM, depending on substituent bulk. Modifying the 2-methylbut-3-en-2-yl group to smaller alkyl chains (e.g., isopropyl) reduces steric clashes and improves binding .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide

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